![molecular formula C9H15NO3S B14409342 [2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid CAS No. 82423-87-8](/img/structure/B14409342.png)
[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid: is a chemical compound with the molecular formula C8H13NO3S It is characterized by the presence of an azepane ring, a sulfanylmethyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid typically involves the formation of the azepane ring followed by the introduction of the sulfanylmethyl group and the acetic acid moiety. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound under acidic or basic conditions. The sulfanylmethyl group can be introduced through a thiolation reaction, and the acetic acid moiety can be added via esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The azepane ring can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of novel materials.
Mechanism of Action
The mechanism of action of [2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylmethyl group may play a crucial role in these interactions, potentially forming covalent bonds with target proteins. The azepane ring provides structural stability, while the acetic acid moiety can enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Comparison:
- Structural Differences: Unlike the similar compounds listed, [2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid contains an azepane ring and a sulfanylmethyl group, which are not present in the others.
- Chemical Properties: The presence of the sulfanylmethyl group imparts unique reactivity, particularly in oxidation and substitution reactions.
- Applications: While similar compounds may be used in fragrance or flavor industries, this compound is more focused on scientific research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
82423-87-8 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-[2-oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid |
InChI |
InChI=1S/C9H15NO3S/c11-8(12)5-10-4-2-1-3-7(6-14)9(10)13/h7,14H,1-6H2,(H,11,12) |
InChI Key |
PLXBKETWEKRIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C(C1)CS)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


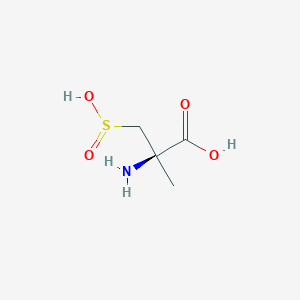
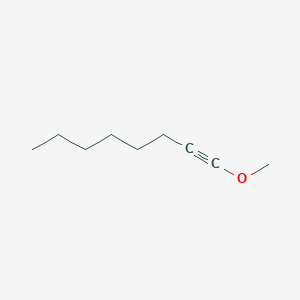
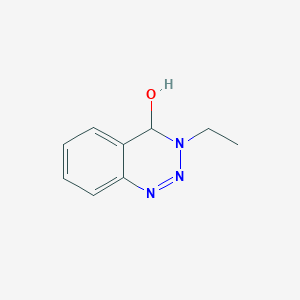
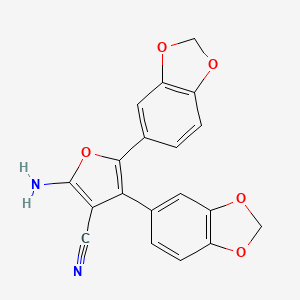
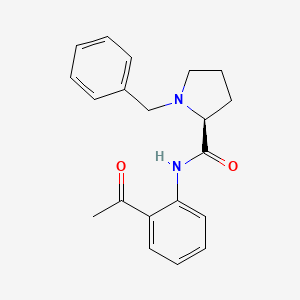
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
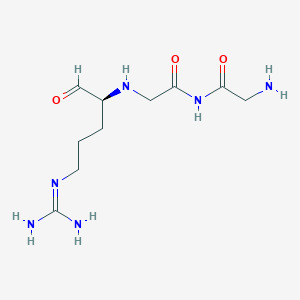
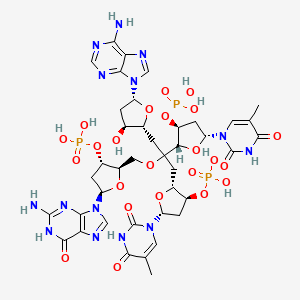
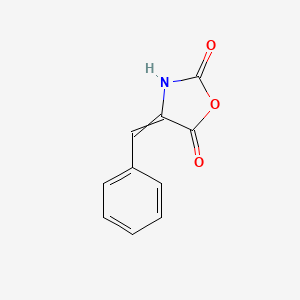
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
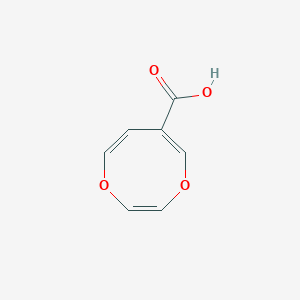
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
